Kinase Selectivity Profile Shift: p38α MAPK Engagement of 7-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine vs. Raf Inhibition by L-779450
Despite sharing the identical molecular formula (C₂₀H₁₄ClN₃O, MW 347.8) with the clinical Raf inhibitor L-779450, 7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine exhibits a distinct kinase binding profile. In cellular assays, this compound inhibits IL-1-induced PGE2 production in human TC28 cells via p38α MAPK with an IC₅₀ of 25,000 nM (25 μM) [1]. In contrast, L-779450 (a close structural isomer) is a potent B-Raf inhibitor with an IC₅₀ of 10 nM, demonstrating a 2,500-fold difference in potency against these distinct kinase targets . This demonstrates that the specific arrangement of the chloro and phenoxy substituents in 7-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine directs binding away from Raf and toward the p38α MAPK pathway, a finding critical for researchers targeting inflammatory signaling versus oncogenic Ras/Raf pathways.
| Evidence Dimension | Kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 25,000 nM (25 μM) |
| Comparator Or Baseline | L-779450: IC₅₀ = 10 nM (B-Raf) |
| Quantified Difference | Target compound is ~2,500-fold less potent against p38α than L-779450 is against B-Raf, but critically engages an entirely different kinase pathway. |
| Conditions | Target compound: p38α inhibition in human TC28 cells via IL-1-induced PGE2 production [1]; Comparator: B-Raf inhibition in vitro . |
Why This Matters
This quantitative selectivity divergence is essential for scientists requiring a tool compound to probe p38α-dependent signaling without confounding Raf pathway inhibition, or for those mapping the SAR determinants of kinase selectivity within the quinazoline scaffold.
- [1] BindingDB. BDBM50418818 (CHEMBL1796293). Affinity Data: IC50 2.50E+4 nM for p38-alpha in human TC28 cells (IL-1-induced PGE2 production). View Source
